![molecular formula C19H24N2O3 B4657630 2-[4-(2-ethyl-1-piperidinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4657630.png)
2-[4-(2-ethyl-1-piperidinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione
Overview
Description
2-[4-(2-ethyl-1-piperidinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione, also known as EPPD, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. EPPD has been shown to have a variety of applications in the field of cancer research, as well as in other areas of biomedical research.
Scientific Research Applications
2-[4-(2-ethyl-1-piperidinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione has been widely used in scientific research, particularly in the field of cancer research. It has been shown to have potent anti-cancer effects, both in vitro and in vivo, by inhibiting PARP and inducing apoptosis in cancer cells. This compound has also been shown to have potential applications in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases.
Mechanism of Action
2-[4-(2-ethyl-1-piperidinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione works by inhibiting the activity of PARP, which is involved in DNA repair and cell survival. By inhibiting PARP, this compound induces DNA damage and cell death in cancer cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the activity of NF-kB, a transcription factor involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and inhibition of angiogenesis. This compound has also been shown to have anti-inflammatory effects, as well as effects on the immune system.
Advantages and Limitations for Lab Experiments
2-[4-(2-ethyl-1-piperidinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione has several advantages for use in lab experiments, including its potency as a PARP inhibitor, its ability to induce apoptosis in cancer cells, and its potential applications in the treatment of other diseases. However, there are also some limitations to using this compound in lab experiments, such as its potential toxicity and the need for further research to fully understand its mechanisms of action.
Future Directions
There are several future directions for 2-[4-(2-ethyl-1-piperidinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione research, including the development of more potent and selective PARP inhibitors, the investigation of its potential applications in the treatment of other diseases, and the exploration of its mechanisms of action. This compound research may also lead to the development of new cancer therapies and the identification of new targets for drug development.
properties
IUPAC Name |
2-[4-(2-ethylpiperidin-1-yl)-4-oxobutyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-2-14-8-5-6-12-20(14)17(22)11-7-13-21-18(23)15-9-3-4-10-16(15)19(21)24/h3-4,9-10,14H,2,5-8,11-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGENAYHMYZWMEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CCCN2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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